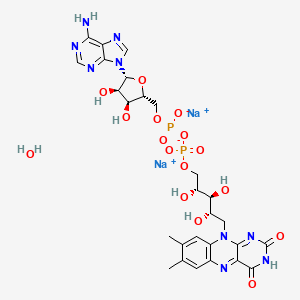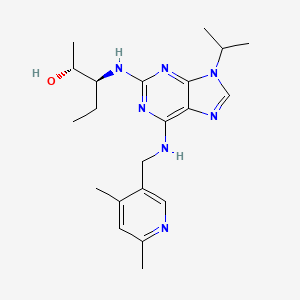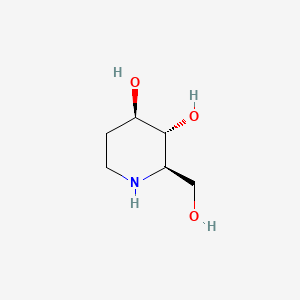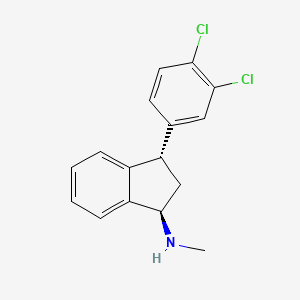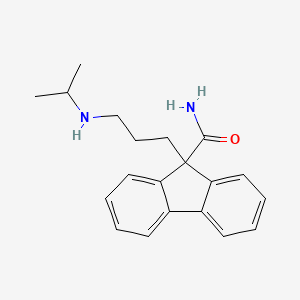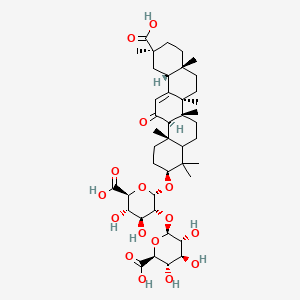
甘草酸
描述
Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid saponin derived from the root and rhizome extracts of the licorice plant (Glycyrrhiza glabra). It is the chief sweet-tasting constituent of licorice root and is known for its various pharmacological and biological activities. Glycyrrhizin is widely used as a natural sweetener, being reported to be 30 to 50 times sweeter than sucrose .
科学研究应用
Glycyrrhizin has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Employed in the treatment of chronic hepatic diseases, such as hepatitis.
- Used in traditional Chinese, Tibetan, and Indian medicinal preparations .
Industry:
作用机制
Target of Action
Glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra , has been found to interact with several targets. One of the primary targets of glycyrrhizin is the mitogen-activated protein kinase 3 (MAPK3) . This protein plays a crucial role in various cellular functions, including cell growth, differentiation, and response to inflammatory signals .
Mode of Action
Glycyrrhizin interacts with its targets, leading to a series of changes at the molecular level. For instance, it has been found to inhibit the activity of the Hmgb1 and NF-κB signaling pathways . These pathways play a significant role in the regulation of inflammatory responses. By attenuating their activity, glycyrrhizin can exert anti-inflammatory effects . Additionally, glycyrrhizin induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), thereby inhibiting cancer cell metastasis and proliferation .
Biochemical Pathways
Glycyrrhizin affects several biochemical pathways. It is involved in the glycyrrhizin biosynthesis pathway , where it is converted from an intermediate beta-amyrin compound . Glycyrrhizin also influences the MAPK/STAT3/AKT signaling pathway , which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream. Its oral bioavailability is poor, and most of it is eliminated by bile and only a minor part (031–067%) by urine .
Result of Action
The action of glycyrrhizin at the molecular and cellular levels leads to several effects. It has been found to increase the elasticity of human erythrocyte membranes and slow down the process of hemolysis . Glycyrrhizin can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells .
Action Environment
Environmental factors can significantly influence the action of glycyrrhizin. Studies have shown that different environmental conditions can dramatically influence the production of secondary metabolites and antioxidant capacity of G. glabra . Moreover, the effects of glycyrrhizin on radical particles produced when exposed to UV radiation have also been studied .
生化分析
Biochemical Properties
Glycyrrhizin demonstrates diverse medicinal properties, including anti-inflammatory, antibacterial, antiviral, antitumor, immunomodulatory, intestinal environment maintenance, and liver protection effects . After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .
Cellular Effects
Glycyrrhizin demonstrates a broad spectrum of antibacterial activity via inhibiting the growth of bacteria by targeting bacterial enzymes, impacting cell membrane formation, and altering membrane permeability . Moreover, glycyrrhizin can also bolster host immunity by activating pertinent immune pathways, thereby enhancing pathogen clearance .
Molecular Mechanism
Glycyrrhizin’s anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3 . It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals . Some studies have shown a glycyrrhizin-driven inhibition of CD4+ T cell proliferation via JNK, ERK, and PI3K/AKT .
Temporal Effects in Laboratory Settings
Treatment with glycyrrhizin reduced oxidative stress, hepatic inflammation, and apoptotic cell death in fructose-fed rats . The results suggest that glycyrrhizin possesses therapeutic potential against hepatocellular damage in metabolic syndrome .
Dosage Effects in Animal Models
Glycyrrhizin has shown anti-inflammatory and antiarthritic activity in animal studies, which may be due to prostaglandin E2 inhibitory qualities demonstrated by several glycyrrhizin analogs . Japanese researchers found that licorice could aid in the clearance of excess immune complexes in mice with systemic lupus erythematosus .
Metabolic Pathways
In the glycyrrhizin pathway, β-amyrin is oxidized at the C-11 position by the cytochrome P450 monooxygenase CYP88D6 to 11-oxo-β-amyrin (Seki et al. 2008), which is then oxidized at the C-30 position to glycyrrhetinic acid by CYP72A154 (Seki et al. 2011) .
Transport and Distribution
Glycyrrhizin was found to be a substrate of OATP1B1 and OATP1B3, rather than that of other human hepatic uptake solute carrier (SLC) transporters .
Subcellular Localization
It is known that glycyrrhizin and its metabolites circulate in the bloodstream after absorption from the gut
准备方法
Synthetic Routes and Reaction Conditions: Glycyrrhizin can be synthesized through various chemical reactions involving the modification of its aglycone, glycyrrhetinic acid. One common method involves the hydrolysis of glycyrrhizin to produce glycyrrhetinic acid, followed by the reattachment of glucuronic acid units under specific conditions .
Industrial Production Methods: Industrial production of glycyrrhizin typically involves the extraction of licorice root using water or ethanol. The extract is then concentrated and purified through processes such as maceration, boiling, and filtration. The final product can be obtained in various forms, including liquid, paste, or spray-dried powder .
化学反应分析
Types of Reactions: Glycyrrhizin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of glycyrrhizin by intestinal bacteria produces glycyrrhetinic acid, which can further undergo oxidation and reduction reactions .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using intestinal bacteria.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Glycyrrhetinic acid.
Oxidation: Oxidized derivatives of glycyrrhetinic acid.
Reduction: Reduced forms of glycyrrhetinic acid.
相似化合物的比较
- Glycyrrhetinic acid
- Ginsenosides
- Saikosaponins
Glycyrrhizin stands out due to its unique combination of sweetness, pharmacological activities, and wide range of applications in various fields.
属性
IUPAC Name |
6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859641 | |
| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyrrhizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
970.00 to 972.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Glycyrrhizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1405-86-3 | |
| Record name | glycyrrhizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycyrrhizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycyrrhizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
| Record name | Glycyrrhizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
- A: Glycyrrhizin exhibits anti-inflammatory effects by inhibiting the high mobility group box-1 protein (HMGB1) and its receptors, RAGE and TLR4. This, in turn, suppresses downstream signaling pathways such as NF-κB, JNK, and ERK1/2, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]
A: Glycyrrhizin has been shown to upregulate SIRT1 expression, which subsequently inhibits STAT3 phosphorylation and acetylation. This modulation of the SIRT1-STAT3 axis contributes to the suppression of keratinocyte proliferation and the production of pro-inflammatory cytokines, thus ameliorating psoriasis symptoms. []
- A: The sugar moiety of glycyrrhizin, composed of two glucuronic acids, is responsible for its sweet taste and contributes to reducing its side effects compared to its aglycone, glycyrrhetinic acid. []
A: Glycyrrhizin exists as two isomers, 18α and 18β. Research suggests that the α-isomer might be safer due to lower systemic exposure to the active metabolites, glycyrrhetinic acid and 3-monoglucuronyl-glycyrrhetinic acid, which are associated with pseudoaldosteronism. []
- A: Liposomal encapsulation is one strategy being explored to improve glycyrrhizin delivery and target specific tissues, enhancing its therapeutic efficacy and potentially minimizing side effects. []
- A: High-performance liquid chromatography (HPLC) coupled with UV detection is the most frequently used technique for quantifying glycyrrhizin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
A: Besides HPLC, researchers have explored high-performance thin-layer chromatography (HPTLC) for quantifying glycyrrhizin in herbal formulations, demonstrating its potential as a simple and cost-effective analytical tool. [, ]
A: Pressurized liquid extraction (PLE) using methanol as solvent has been shown to be an efficient method for extracting glycyrrhizin from licorice root, offering advantages over traditional extraction techniques like ultrasonication. []
- A: While the provided research does not delve into detailed dissolution studies, it highlights the challenge of glycyrrhizin's tendency to form gels at high aqueous concentrations, which can impact its solubility and bioavailability. []
- A: Analytical methods for quantifying glycyrrhizin, particularly HPLC and HPTLC methods, are validated for parameters such as linearity, selectivity, limits of detection and quantification, precision, accuracy, recovery, and robustness to ensure reliability and reproducibility of the results. [, , ]
- A: The development and validation of analytical methods like HPLC and HPTLC play a crucial role in quality control and assurance of glycyrrhizin-containing products. These methods ensure the accurate quantification of glycyrrhizin and help monitor the presence of impurities or degradation products. [, , ]
- A: Glycyrrhizin, extracted from licorice root, has a long history of medicinal use, dating back thousands of years in traditional Chinese and Ayurvedic medicine. It has been traditionally used to treat various ailments, including respiratory and digestive issues. [, ]
A: Glycyrrhizin gained recognition for its anti-inflammatory properties in the mid-20th century, leading to its use in treating allergy inflammation in Japan since 1948. Its hepatoprotective effects were recognized later, leading to its application in treating chronic hepatitis in Japan since 1979. []
- A: Glycyrrhizin research benefits from collaborations between disciplines like pharmacology, pharmacognosy, analytical chemistry, and medicine, enabling a comprehensive understanding of its properties, mechanisms, and applications. For example, the identification of specific enzymes involved in glycyrrhizin biosynthesis, like UGT73P12, requires expertise from both plant biochemistry and molecular biology. [] Moreover, developing novel drug delivery systems, such as liposomal encapsulation, necessitates collaboration between pharmaceutical sciences and nanotechnology. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



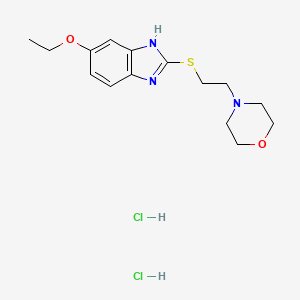
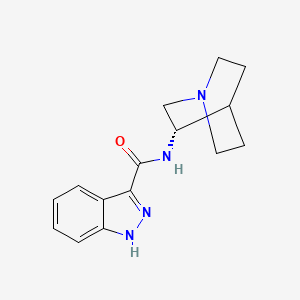
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
